molecular formula C22H26N2S B6133441 1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea

Cat. No.: B6133441
M. Wt: 350.5 g/mol
InChI Key: QITMOQSHQJHWSX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a phenylcyclopropyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and 2-phenylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Cyclohexylamine reacts with phenyl isothiocyanate to form 1-cyclohexyl-3-phenylthiourea.

    Step 2: 1-cyclohexyl-3-phenylthiourea is then reacted with 2-phenylcyclopropylamine to yield this compound.

The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating various diseases.

    Agriculture: Thioureas, including this compound, are explored for their potential use as herbicides and fungicides.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclohexyl-3-phenylthiourea: Lacks the phenylcyclopropyl group, which may result in different biological activities and properties.

    1-Cyclohexyl-1-methyl-3-phenylthiourea: Contains a methyl group instead of the phenylcyclopropyl group, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITMOQSHQJHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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